molecular formula C6H3Cl2I B150626 1,3-Dichloro-2-iodobenzene CAS No. 19230-28-5

1,3-Dichloro-2-iodobenzene

Cat. No. B150626
CAS RN: 19230-28-5
M. Wt: 272.89 g/mol
InChI Key: ZMPGXSFTXBOKFM-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-iodobenzene is a halo-substituted benzene . It is a white to orange to green powder or lump . It is also known as 2,6-dichloroiodobenzene .


Synthesis Analysis

1,3-Dichloro-2-iodobenzene is not stable and is not commonly available commercially . It is prepared by passing chlorine gas through a solution of iodobenzene in chloroform, from which it precipitates . The same reaction has been reported at pilot plant scale .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-2-iodobenzene is C6H3Cl2I . Its molecular weight is 272.89 g/mol . The InChI Key is ZMPGXSFTXBOKFM-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,3-Dichloro-2-iodobenzene couples with 1,1′-diaminoferrocene in the presence of a palladium catalyst to form substituted diamide ligands .


Physical And Chemical Properties Analysis

1,3-Dichloro-2-iodobenzene is a solid at 20°C . It has a melting point of 62.0 to 66.0 °C . It is light sensitive and soluble in methanol .

Scientific Research Applications

Chemical Synthesis

“1,3-Dichloro-2-iodobenzene” is used as a starting material in various chemical syntheses . It’s a halo-substituted benzene, which means it can participate in reactions that form carbon-carbon bonds, a key step in the synthesis of complex organic molecules .

Preparation of 2,6-Dichlorobenzo[14C]nitrile

This compound can be used in the preparation of 2,6-dichlorobenzo[14C]nitrile . This is a radioactively labeled compound that can be used in various research applications, including tracing the fate of the compound in environmental or biological systems .

Preparation of 2,6-Terphenyl Carboxylic Acid Ligands

“2,6-Dichloroiodobenzene” can also be used to prepare 2,6-terphenyl carboxylic acid ligands . These ligands can be used in coordination chemistry and catalysis .

Synthesis of Cupped Oxacyclophanes

This compound can be used as a starting material in the multi-step synthesis of cupped oxacyclophanes . Oxacyclophanes are a type of macrocycle, and these structures have potential applications in areas like host-guest chemistry and the construction of molecular machines .

Palladium-Catalyzed Reactions

“1,3-Dichloro-2-iodobenzene” can couple with 1,1’-diaminoferrocene in the presence of a palladium catalyst to form substituted diamide ligands . This showcases its utility in palladium-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds .

Green Chemistry Applications

An iodobenzene diacetate (IBD)-mediated method has been determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes in an aqueous medium at room temperature . This represents a green chemistry application of “1,3-Dichloro-2-iodobenzene”, as it involves a reaction in water at room temperature .

Mechanism of Action

Safety and Hazards

1,3-Dichloro-2-iodobenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,3-dichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPGXSFTXBOKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172818
Record name 2,6-Dichloroiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-iodobenzene

CAS RN

19230-28-5
Record name 1,3-Dichloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19230-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroiodobenzene
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Record name 2,6-Dichloroiodobenzene
Source EPA DSSTox
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Record name 1,3-Dichloro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1,3-dichloro-2-iodobenzene?

A1: 1,3-Dichloro-2-iodobenzene has the molecular formula C6H2BrCl2I and a molecular weight of 312.75 g/mol. Its crystal structure has been determined through X-ray diffraction and shows that it crystallizes in the space group P21/c with two molecules in the asymmetric unit [].

Q2: How is 1,3-dichloro-2-iodobenzene synthesized?

A2: One synthetic route involves a "double benzyne" reaction. 1,3-Dichloro-2-iodobenzene is reacted with 2,4,6-tri-tert-butylphenylmagnesium bromide (2,4,6-t-Bu3C6H2MgBr) []. Following this, the addition of iodine yields the desired product.

Q3: Can 1,3-dichloro-2-iodobenzene undergo protiodeiodination? What factors influence this reaction?

A3: Yes, 1,3-dichloro-2-iodobenzene undergoes protiodeiodination when heated with sodium methoxide in a butanone-methanol solution []. The rate of deiodination is dependent on the concentration of both the aryl iodide and sodium methoxide. Interestingly, the presence of butanone is crucial, as it acts as a deiodination agent through the formation of its anion.

Q4: What is the electrochemical behavior of 1,3-dichloro-2-iodobenzene?

A4: 1,3-Dichloro-2-iodobenzene undergoes electrochemical reductive cleavage of its carbon-halogen bonds []. The mechanism of this cleavage, whether stepwise or concerted, can be determined by analyzing the current function obtained from electrochemical techniques like linear sweep voltammetry [].

Q5: What are the applications of 1,3-dichloro-2-iodobenzene in synthetic chemistry?

A5: 1,3-Dichloro-2-iodobenzene serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize m-terphenyl tetraphenol, a precursor for creating bicyclic oxacyclophanes []. These macrocyclic compounds have potential applications in host-guest chemistry and material science.

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